N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethanamine
Overview
Description
Mechanism of Action
Target of Action
NSC19005, also known as Betahistine EP Impurity C, is an impurity of Betahistine . The primary targets of this compound are the histamine H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
NSC19005 acts as a histamine H1 receptor agonist and H3 receptor antagonist . As an agonist, it binds to the H1 receptor and mimics the action of histamine, thereby activating the receptor . On the other hand, as an H3 receptor antagonist, it binds to the H3 receptor and blocks the action of histamine, preventing the receptor from being activated .
Result of Action
Given its role as a histamine h1 receptor agonist and h3 receptor antagonist, it can be inferred that the compound may influence cellular processes regulated by these receptors, such as immune response and neurotransmission .
Biochemical Analysis
Biochemical Properties
NSC19005 plays a significant role in biochemical reactions, particularly in its interaction with histamine receptors. It acts as a modulator of histamine H1 and H3 receptors. Betahistine, the parent compound of NSC19005, is known to inhibit [125I]iodoproxyfan binding to membranes of CHO cells expressing histamine H3 receptors, with IC50 values of 1.9 μM and 3.3 μM . This interaction suggests that NSC19005 may similarly influence histamine receptor activity, although specific studies on NSC19005 are limited.
Cellular Effects
NSC19005 affects various types of cells and cellular processes. As an impurity of Betahistine, it is likely to influence cell signaling pathways, gene expression, and cellular metabolism. Betahistine has been shown to affect olanzapine-induced weight gain in schizophrenia patients by modulating histamine receptors . Therefore, NSC19005 may also impact similar pathways, although direct evidence is sparse.
Molecular Mechanism
The molecular mechanism of NSC19005 involves its interaction with histamine receptors. Betahistine, the parent compound, acts as a histamine H1 receptor agonist and H3 receptor antagonist . This dual action suggests that NSC19005 may similarly bind to these receptors, influencing their activity. The binding interactions with histamine receptors likely lead to changes in gene expression and enzyme activity, although specific studies on NSC19005 are needed to confirm this.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NSC19005 may change over time. Betahistine, the parent compound, is known to be stable under certain conditions . The stability and degradation of NSC19005 specifically have not been extensively studied. Long-term effects on cellular function, such as changes in receptor activity or gene expression, may be observed with prolonged exposure to NSC19005.
Dosage Effects in Animal Models
The effects of NSC19005 vary with different dosages in animal models. Betahistine has been studied for its effects on weight gain and other parameters in animal models . High doses of Betahistine can lead to adverse effects, and it is likely that NSC19005 may exhibit similar dose-dependent effects. Toxicity and threshold effects should be carefully monitored in studies involving NSC19005.
Metabolic Pathways
NSC19005 is involved in metabolic pathways related to histamine receptor modulation. Betahistine, the parent compound, is metabolized in the liver and interacts with various enzymes . NSC19005 may similarly be metabolized, although specific pathways and enzymes involved have not been detailed in the literature.
Transport and Distribution
The transport and distribution of NSC19005 within cells and tissues are likely influenced by its interaction with histamine receptors. Betahistine is known to be well-distributed in tissues , and NSC19005 may follow a similar pattern. Transporters and binding proteins that interact with histamine receptors may play a role in the localization and accumulation of NSC19005.
Subcellular Localization
NSC19005’s subcellular localization is likely influenced by its chemical structure and interactions with histamine receptors. Betahistine has been shown to localize in specific cellular compartments , and NSC19005 may exhibit similar localization patterns
Preparation Methods
The preparation of NSC 19005 involves synthetic routes similar to those used for betahistine. The exact synthetic routes and reaction conditions for NSC 19005 are not widely documented. it is known that NSC 19005 is a degradation product formed by exposure to oxidative conditions . Industrial production methods for NSC 19005 are not specifically detailed, as it is typically considered an impurity rather than a primary product.
Chemical Reactions Analysis
NSC 19005 undergoes various chemical reactions, including:
Oxidation: NSC 19005 can be formed as a degradation product through oxidative processes.
Substitution: As a derivative of betahistine, it may undergo substitution reactions typical of aromatic amines.
Reduction: Potential reduction reactions could involve the conversion of any nitro groups to amines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 19005 is primarily used in scientific research as an impurity standard for betahistine. Its applications include:
Chemistry: Used to study the stability and degradation pathways of betahistine.
Biology: Investigated for its interactions with histamine receptors.
Medicine: Studied in the context of betahistine’s pharmacological profile and potential side effects.
Industry: Utilized in quality control processes to ensure the purity of betahistine preparations
Comparison with Similar Compounds
NSC 19005 is similar to other histamine receptor modulators, particularly betahistine. Some similar compounds include:
Betahistine: The primary compound from which NSC 19005 is derived.
Histamine: The endogenous ligand for histamine receptors.
Dimaprit: Another histamine receptor agonist used in research.
NSC 19005 is unique in its role as an impurity and degradation product, providing insights into the stability and quality control of betahistine preparations .
Properties
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKIDBZBKQYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280898 | |
Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-87-9 | |
Record name | Methylbis(2-pyridylethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19005 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLBIS(2-PYRIDYLETHYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ3BLT3LHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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